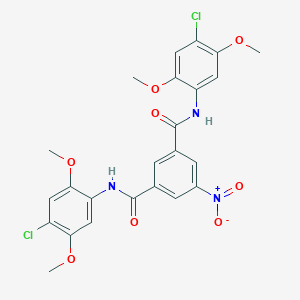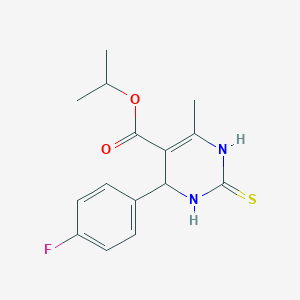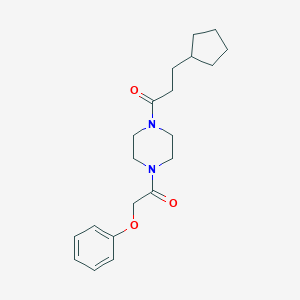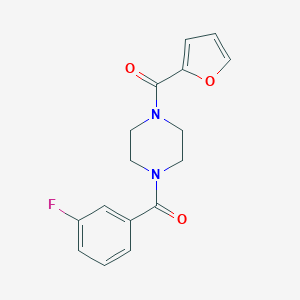
N1,N3-BIS(4-CHLORO-2,5-DIMETHOXYPHENYL)-5-NITROBENZENE-1,3-DICARBOXAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-Bis-(4-chloro-2,5-dimethoxy-phenyl)-5-nitro-isophthalamide: is a complex organic compound with the molecular formula C24H22Cl2N2O6 . It is known for its unique structural properties and potential applications in various scientific fields. The compound is characterized by the presence of two 4-chloro-2,5-dimethoxy-phenyl groups attached to an isophthalamide core, with a nitro group at the 5-position.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis-(4-chloro-2,5-dimethoxy-phenyl)-5-nitro-isophthalamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2,5-dimethoxy-aniline and 5-nitro-isophthalic acid.
Amidation Reaction: The 4-chloro-2,5-dimethoxy-aniline is reacted with 5-nitro-isophthalic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: Industrial production of N,N’-Bis-(4-chloro-2,5-dimethoxy-phenyl)-5-nitro-isophthalamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process may involve continuous flow reactors and automated purification systems.
化学反应分析
Types of Reactions: N,N’-Bis-(4-chloro-2,5-dimethoxy-phenyl)-5-nitro-isophthalamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, base (e.g., sodium hydroxide).
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed:
Reduction: N,N’-Bis-(4-chloro-2,5-dimethoxy-phenyl)-5-amino-isophthalamide.
Substitution: N,N’-Bis-(4-substituted-2,5-dimethoxy-phenyl)-5-nitro-isophthalamide.
Oxidation: N,N’-Bis-(4-chloro-2,5-dimethoxy-phenyl)-5-nitro-isophthalic acid.
科学研究应用
N,N’-Bis-(4-chloro-2,5-dimethoxy-phenyl)-5-nitro-isophthalamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of N,N’-Bis-(4-chloro-2,5-dimethoxy-phenyl)-5-nitro-isophthalamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or proteins, altering their activity or function.
Pathways Involved: The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
相似化合物的比较
N,N’-Bis-(4-chloro-2,5-dimethoxy-phenyl)-5-nitro-isophthalamide can be compared with other similar compounds:
N,N’-Bis-(4-chloro-2,5-dimethoxy-phenyl)-isophthalamide: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
N,N’-Bis-(4-methoxy-2,5-dimethoxy-phenyl)-5-nitro-isophthalamide: Substitution of the chloro groups with methoxy groups alters the compound’s properties.
N,N’-Bis-(4-chloro-2,5-dimethoxy-phenyl)-5-amino-isophthalamide:
N,N’-Bis-(4-chloro-2,5-dimethoxy-phenyl)-5-nitro-isophthalamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C24H21Cl2N3O8 |
|---|---|
分子量 |
550.3g/mol |
IUPAC 名称 |
1-N,3-N-bis(4-chloro-2,5-dimethoxyphenyl)-5-nitrobenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C24H21Cl2N3O8/c1-34-19-10-17(21(36-3)8-15(19)25)27-23(30)12-5-13(7-14(6-12)29(32)33)24(31)28-18-11-20(35-2)16(26)9-22(18)37-4/h5-11H,1-4H3,(H,27,30)(H,28,31) |
InChI 键 |
KKECQSFHRULEOY-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)NC3=CC(=C(C=C3OC)Cl)OC)OC)Cl |
规范 SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)NC3=CC(=C(C=C3OC)Cl)OC)OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 5-(4-chlorophenyl)-2-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B408762.png)
![4-({[1-(4-fluorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N,N-dimethylbenzenesulfonamide](/img/structure/B408764.png)
![4-{[1-(4-bromophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]methylene}-2-(4-iodophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B408765.png)
![N-{2-[(cyclohexylcarbonyl)amino]cyclohexyl}cyclohexanecarboxamide](/img/structure/B408768.png)
![1-(4-chlorophenyl)-5-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B408770.png)


![5-{[4-(4-morpholinylcarbonyl)anilino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B408775.png)
![METHYL (4Z)-4-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1-[(OXOLAN-2-YL)METHYL]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B408776.png)


![N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B408785.png)
![N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B408786.png)
![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2,5-diiodobenzamide](/img/structure/B408787.png)
